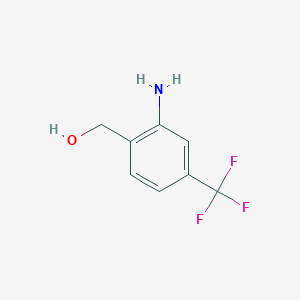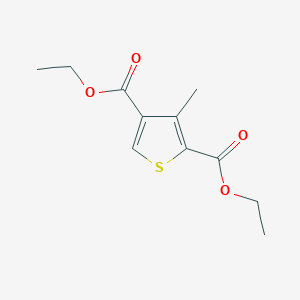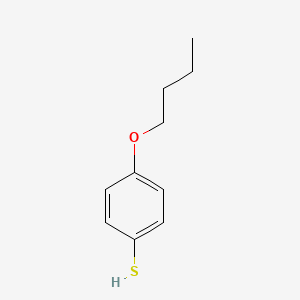
4-Butoxybenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Ultrasound-Assisted Synthesis
- Application: Enhanced synthesis of aromatic ethers.
- Research: Harikumar & Rajendran (2014) reported the successful preparation of 1-butoxy-4-nitrobenzene using 4-nitrophenol and n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst under ultrasound irradiation. This method shows significant enhancement compared to non-ultrasound methods (Harikumar & Rajendran, 2014).
Polyamides Synthesis
- Application: Creation of polyamides with ortho-phenylene units.
- Research: Hsiao, Yang, & Chen (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units using a compound derived from 4-tert-butylcatechol. These polyamides showed significant thermal stability and solubility in various solvents (Hsiao, Yang, & Chen, 2000).
Chemical Reaction Pathways
- Application: Understanding biologically important reactions of nitrosobenzenes with thiols.
- Research: Montanari, Paradisi, & Scorrano (1999) investigated the reaction of nitrosobenzenes with thiols, revealing complex reaction pathways leading to the formation of azoxybenzenes and anilines. This study provides insights into the reaction mechanisms in different solvents (Montanari, Paradisi, & Scorrano, 1999).
Liquid Crystal Dynamics
- Application: Study of molecular dynamics in liquid crystals.
- Research: Juszyńska-Gałązka et al. (2014) examined the dielectric relaxation spectroscopy of 4ABO5*, a liquid crystal, revealing complex dynamics in different phases. This research contributes to the understanding of molecular motions in liquid crystals (Juszyńska-Gałązka et al., 2014).
Hydrocarbon Degradation
- Application: Biodegradation of hydrocarbons.
- Research: Govarthanan et al. (2017) explored the potential of Penicillium sp. CHY-2 for degrading various hydrocarbons, including butylbenzene. This study demonstrates the fungus's effectiveness in degrading hydrocarbons, useful in environmental remediation (Govarthanan et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-butoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVBSXKGESYRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2889633.png)
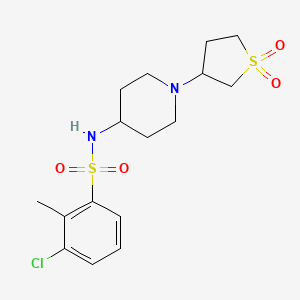

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)

![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)

![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)
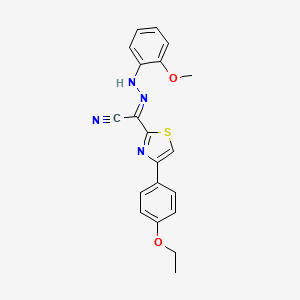

![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2889651.png)
